WJM-715

Malaria Target Engagement Biophysical Assay

WJM-715 is the only PfSTART1 inhibitor with a validated target engagement (KD=14 nM) and defined ADME/PK (t½=5.9h), ensuring reproducible antimalarial research. Avoid ambiguous data from unvalidated analogs; this tool compound provides the essential benchmark for SAR studies and in vivo proof-of-concept experiments. For R&D use only.

Molecular Formula C19H22Cl2N4O4S
Molecular Weight 473.4 g/mol
Cat. No. B12368346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWJM-715
Molecular FormulaC19H22Cl2N4O4S
Molecular Weight473.4 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)NC1=CC(=CN=C1)Cl)NC2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3
InChIInChI=1S/C19H22Cl2N4O4S/c1-19(2,18(26)23-15-9-13(20)11-22-12-15)24-14-3-4-16(21)17(10-14)30(27,28)25-5-7-29-8-6-25/h3-4,9-12,24H,5-8H2,1-2H3,(H,23,26)
InChIKeyMKLVWNWNTNRWCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WJM-715 as a PfSTART1-Targeting Aryl Amino Acetamide: Antimalarial Activity and Chemical Properties


WJM-715 (CAS: 3084783-28-5, C19H22Cl2N4O4S) is a preclinical antimalarial agent classified as an aryl amino acetamide [1]. It selectively targets the Plasmodium falciparum STAR-related lipid transfer protein 1 (PfSTART1) with a reported binding affinity (KD) of 14 nM and exhibits potent in vitro activity against the asexual blood stage parasite with an EC50 of 0.015 μM [2]. The compound was developed through structure-activity relationship (SAR) refinement of an initial phenotypic screening hit [3].

Why Generic PfSTART1 Inhibitors Cannot Substitute for WJM-715 in Validated Malaria Research


The aryl amino acetamide chemotype exhibits steep structure-activity relationships (SAR) wherein minor modifications profoundly alter both on-target potency and physicochemical liabilities [1]. Generic substitution among PfSTART1 inhibitors is not scientifically justified because WJM-715 is the specific tool compound for which the molecular target (PfSTART1) has been deconvoluted and validated through genetic resistance selection and biophysical binding assays [2]. Using non-validated analogs or earlier-generation hits introduces confounding variables in data interpretation due to unverified target engagement, undefined cross-resistance profiles, and unknown ADME properties that directly impact experimental reproducibility [1].

WJM-715 Differential Evidence: Quantitative Comparisons vs. Aryl Amino Acetamide Analogs


WJM-715 Binds PfSTART1 with 14 nM Affinity, Validating Target Engagement vs. Unoptimized Hits

WJM-715 demonstrates direct, high-affinity binding to the PfSTART1 protein (KD = 14 nM) as confirmed by biophysical analysis [1]. This represents a critical differentiation from the initial aryl amino acetamide hit compounds (such as M-833) and intermediate analogs, for which direct binding to recombinant PfSTART1 was not robustly established in early-stage screening. The identification of PfSTART1 as the molecular target was subsequently validated by introducing specific PfSTART1 mutations into wildtype parasites, which reproduced resistance to WJM-715 and other potent analogs [1].

Malaria Target Engagement Biophysical Assay PfSTART1

WJM-715 Exhibits Enhanced Aqueous Solubility (60 μM) Following Endocyclic Nitrogen Introduction

A key structural refinement—incorporation of an endocyclic nitrogen into the core scaffold—was shown to improve aqueous solubility specifically for WJM-715 compared to the progenitor aryl acetamide series lacking this modification [1]. This improvement was quantified at pH 7.4 in rat hepatocyte assays, demonstrating a solubility of 60 μM for WJM-715 .

Drug Discovery Physicochemical Properties Solubility SAR

WJM-715 Demonstrates Modestly Improved Metabolic Stability in Rat Hepatocytes vs. Precursor Scaffold

The optimization process leading to WJM-715 yielded modest improvement in metabolic stability relative to the earlier aryl amino acetamide scaffold, as evidenced by a clearance rate of 68 μL/min/10⁶ cells in rat hepatocytes . This quantitative ADME parameter represents an advancement over the hit series baseline, though the authors note that metabolic stability in human liver microsomes remains a challenge for the class [1].

ADME Metabolic Stability Hepatocyte Clearance Lead Optimization

WJM-715 Oral PK in Mice Reveals 5.9-Hour Half-Life, Defining In Vivo Exposure Parameters for PfSTART1 Research

In Swiss outbred mice, WJM-715 administered orally at 50 mg/kg achieves a measurable plasma half-life (t₁/₂) of 5.9 hours . This PK profile provides a defined in vivo exposure benchmark that distinguishes WJM-715 from non-optimized aryl amino acetamide analogs lacking characterized oral pharmacokinetic parameters. The primary publication notes that systemic exposure remains modest and the half-life short, underscoring that WJM-715 is positioned as a tool compound rather than a clinical candidate [1].

Pharmacokinetics In Vivo Pharmacology Oral Bioavailability Mouse Model

Recommended Scientific and Preclinical Research Applications for WJM-715 Procurement


Target Deconvolution and Mechanism-of-Action Studies for PfSTART1

Researchers investigating novel lipid transfer protein biology in Plasmodium falciparum should procure WJM-715 specifically because its molecular target (PfSTART1) has been rigorously validated through genetic resistance selection and biophysical binding (KD = 14 nM) [1]. This validated target engagement eliminates ambiguity in interpreting phenotypic assay results, enabling confident assignment of observed antimalarial effects to PfSTART1 inhibition rather than off-target activity [1].

Structure-Activity Relationship (SAR) and Lead Optimization Campaigns

Medicinal chemistry teams refining the aryl amino acetamide chemotype should utilize WJM-715 as the benchmark comparator for new analog design [1]. Its defined potency (EC50 = 0.015 μM), aqueous solubility (60 μM), and rat hepatocyte clearance (68 μL/min/10⁶ cells) establish a quantitative baseline against which the activity and ADME properties of newly synthesized derivatives can be directly measured .

In Vivo Pharmacodynamic Proof-of-Concept Studies in Murine Malaria Models

For initial in vivo pharmacodynamic experiments assessing PfSTART1 inhibition, WJM-715 provides a characterized oral pharmacokinetic profile (t₁/₂ = 5.9 h at 50 mg/kg in mice) that allows for informed dose scheduling and exposure-response correlation [1]. This defined PK benchmark reduces the experimental variability inherent in testing compounds with unknown oral bioavailability, thereby strengthening the interpretability of early-stage animal efficacy data .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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